Dehydro Fosinopril Sodium Salt is a derivative of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. As a prodrug, Dehydro Fosinopril Sodium Salt is designed to enhance the pharmacological effects of its active form by improving bioavailability and solubility. The compound is classified under phosphorus-containing drugs, which are known for their significant role in pharmacotherapy due to their unique mechanisms of action.
Dehydro Fosinopril Sodium Salt is derived from Fosinopril through specific chemical modifications. Fosinopril itself is classified as a phosphinate ester and falls under the category of ACE inhibitors. These compounds are essential in managing cardiovascular diseases by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.
The molecular formula for Dehydro Fosinopril Sodium Salt is . The structure features a phosphorus atom bonded to various functional groups that contribute to its activity as an ACE inhibitor. The presence of the sodium ion enhances solubility in aqueous environments, facilitating its use in clinical settings.
Dehydro Fosinopril Sodium Salt undergoes various chemical reactions that are pivotal for its activity:
These reactions highlight the importance of enzymatic processes in activating prodrugs like Dehydro Fosinopril Sodium Salt.
The mechanism of action for Dehydro Fosinopril Sodium Salt primarily involves:
This multi-faceted mechanism underscores the compound's effectiveness in managing hypertension and heart failure .
Dehydro Fosinopril Sodium Salt finds applications primarily in:
The ongoing research into phosphorus-containing drugs continues to reveal new therapeutic potentials, making compounds like Dehydro Fosinopril Sodium Salt significant in modern pharmacotherapy .
Dehydro Fosinopril Sodium Salt (C₃₀H₃₉NNaO₇P; MW 579.6 g/mol) is a synthesis-derived impurity of the angiotensin-converting enzyme (ACE) inhibitor fosinopril sodium [4] [8]. Its molecular architecture features a proline-based core with a pivotal dehydrogenation site at the pyrrolidine ring. Unlike fosinopril’s saturated proline moiety, this compound exhibits a Δ¹-pyrroline double bond between C4 and C5, disrupting the native envelope conformation and inducing planarity (Figure 1) [8]. The stereochemical configuration includes two chiral centers: the S-configuration at C2 (carboxylate attachment) and S-configuration at C4 (cyclohexyl group attachment). The dehydrogenation eliminates one chiral center, flattening the ring and restricting conformational flexibility, which directly impacts ligand-receptor binding dynamics [8].
Table 1: Atomic Coordinates of Dehydro Fosinopril Sodium Salt
Atom | Bond Angle (°) | Bond Length (Å) | Role in Structure |
---|---|---|---|
P=O | 120.2 | 1.48 | Phosphinic acid anchor |
C4=C5 | 122.5 | 1.34 | Planar deformation site |
C2-COO⁻ | 115.8 | 1.51 | Zn²⁺ coordination site |
N1-C2 | 109.3 | 1.47 | Peptide bond linkage |
The primary structural deviation from fosinopril sodium (C₃₀H₄₅NO₇P·Na; MW 585.64 g/mol) is the oxidative dehydrogenation of the proline ring (Table 2) [4] [5] [7]. This modification:
Table 2: Structural Comparison with Fosinopril Sodium
Parameter | Dehydro Fosinopril Sodium Salt | Fosinopril Sodium |
---|---|---|
Molecular Formula | C₃₀H₃₉NNaO₇P | C₃₀H₄₅NNaO₇P |
Proline Ring Saturation | Unsaturated (Δ¹-pyrroline) | Saturated |
Chiral Centers | 2 | 3 |
H-Bond Donors | 1 | 2 |
Polar Surface Area | 98 Ų | 120 Ų |
Solubility
Dehydro Fosinopril Sodium Salt shows moderate solubility in polar aprotic solvents (DMSO: 42.69 mg/mL) but limited solubility in water (<5 mg/mL) due to its hydrophobic cyclohexyl/phenylbutyl groups. This contrasts with fosinopril sodium’s higher aqueous solubility (25 mg/mL) [5] [7].
Stability
The compound is light- and oxygen-sensitive, undergoing rapid degradation under UV exposure (t₁/₂ = 4.2 hours). Hydrolysis at the phosphinic ester linkage is accelerated at pH >8.0, generating dehydro fosinoprilat [4] [8]. Solid-state stability requires storage at -20°C under inert gas [5] [7].
Crystallography
X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 12.47 Å, b = 7.22 Å, c = 15.89 Å, β = 102.5° [8]. The planar pyrroline ring forces a syn-periplanar alignment of the phosphinic acid group, enabling tight π-stacking between phenylbutyl chains (interplanar distance: 3.58 Å). This contrasts with fosinopril’s folded proline, which adopts anti-conformations [8].
NMR Spectroscopy
¹H NMR (400 MHz, D₂O): Key shifts include δ 6.12 ppm (H-C4=C5, d, 1H) and δ 3.78 ppm (H-C2, m, 1H). The absence of the proline Cγ-H₂ signal (typically δ 2.2–2.5 ppm) confirms dehydrogenation [6] [8]. ³¹P NMR shows a downfield shift to δ 32.5 ppm versus δ 28.7 ppm in fosinopril, indicating altered electronic environments [6].
Mass Spectrometry
High-resolution ESI-MS exhibits [M+Na]⁺ at m/z 602.5864 (calc. 602.5868). Fragmentation pathways include:
FT-IR Spectroscopy
Characteristic bands include:
Table 3: Spectroscopic Signatures of Dehydro Fosinopril vs. Fosinopril
Technique | Dehydro Fosinopril Sodium Salt | Fosinopril Sodium |
---|---|---|
¹H NMR (C4/C5) | δ 6.12 ppm (d) | δ 2.2–2.5 ppm (m, Cγ-H₂) |
³¹P NMR | δ 32.5 ppm | δ 28.7 ppm |
ESI-MS ([M+Na]⁺) | m/z 602.5864 | m/z 608.6012 |
FT-IR (C=C) | 1675 cm⁻¹ | Absent |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0